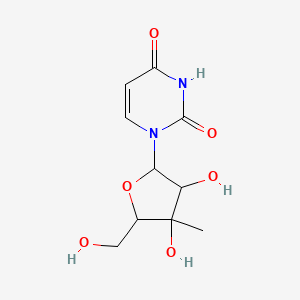
3'-b-C-Methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-b-C-Methyluridine is a modified nucleoside with significant biomedical importance. It is a derivative of uridine, a pyrimidine nucleoside, and is known for its potential in combating various diseases, including cancer, viral infections, and autoimmune disorders. This compound has garnered attention due to its unique structure and promising applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-b-C-Methyluridine involves several steps, starting with the protection of the 5’-hydroxyl group of uridine. The 3’-hydroxyl group is then oxidized to a ketone or activated for substitution reactions. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale production, an economical process is employed that includes the use of intermediates such as 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine. This method allows for efficient deprotection, isolation, and purification of the final product . The industrial production of 3’-b-C-Methyluridine ensures that the compound is available in sufficient quantities for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 3’-b-C-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties and efficacy.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .
Major Products: The major products formed from these reactions include various derivatives of 3’-b-C-Methyluridine, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
3’-b-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic benefits.
Biology: In biological research, 3’-b-C-Methyluridine is studied for its role in RNA modification and its impact on gene expression. It is also used in the development of RNA-based therapies .
Medicine: In medicine, this compound is explored for its antiviral and anticancer properties. It has shown promise in inhibiting viral replication and modulating immune responses.
Industry: In the industrial sector, 3’-b-C-Methyluridine is utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 3’-b-C-Methyluridine involves its incorporation into RNA, where it can inhibit the activity of viral and bacterial nucleases by attacking the phosphate group. This inhibition prevents the replication of viruses and the formation of syncytia in cell cultures . Additionally, it modulates immune responses by affecting RNA synthesis and stability .
Comparison with Similar Compounds
Uniqueness: Compared to these similar compounds, 3’-b-C-Methyluridine stands out due to its specific modifications at the 3’ position, which confer unique biological activities. Its ability to inhibit viral replication and modulate immune responses makes it a valuable compound in both research and therapeutic contexts.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |
InChI Key |
ABIRYGILOVDZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


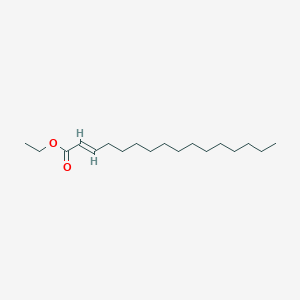


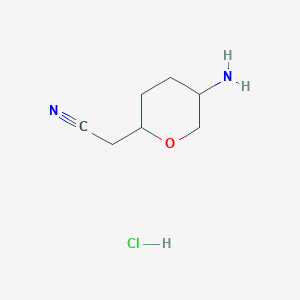
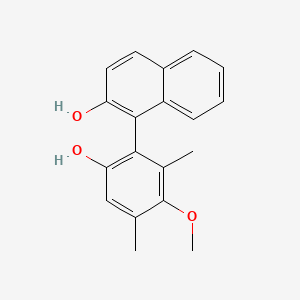
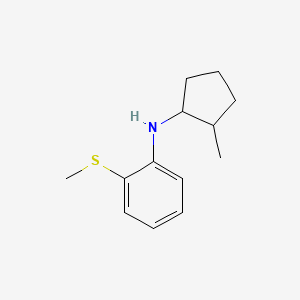
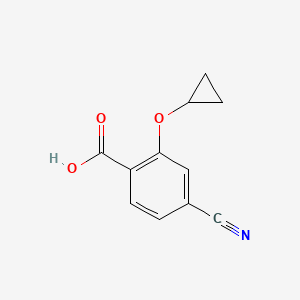
![3-[2-[2-[2-[2-[2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B15093394.png)
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)
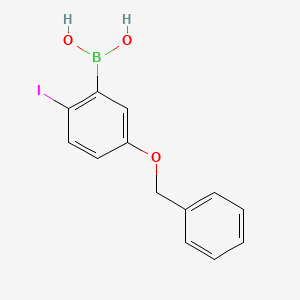
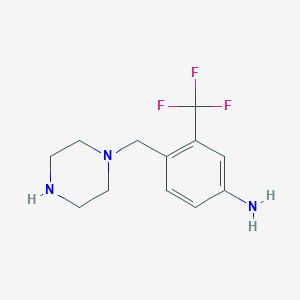
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
